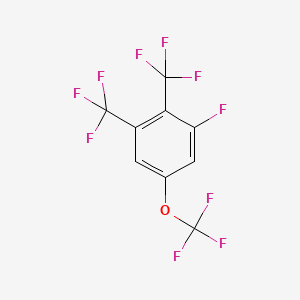
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. These fluorinated groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a suitable precursor compound using reagents such as trifluoromethyl iodide (CF3I) and a fluorinating agent like silver fluoride (AgF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include halogenation, fluorination, and methylation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the fluorine atom with a nucleophile, while oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development, particularly for its unique pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl groups. These groups can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar properties but different substitution patterns.
1,3-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene but with different positions of the trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups on the same benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H2F10O |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
1-fluoro-5-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |
Clé InChI |
XHAIDDKNRVLPKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















